molecular formula C33H49N13O13 B053755 Coumamidine gamma2 CAS No. 121634-34-2

Coumamidine gamma2

Katalognummer B053755
CAS-Nummer: 121634-34-2
Molekulargewicht: 835.8 g/mol
InChI-Schlüssel: XISLFTSSEBTNHP-GMIPSNDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Coumamidine gamma2, also known as CG2, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CG2 belongs to the coumarin family and is a derivative of coumarin. The compound has a unique structure that makes it an attractive candidate for various scientific studies.

Wirkmechanismus

The mechanism of action of Coumamidine gamma2 is complex and varies depending on the specific application. In anticancer studies, Coumamidine gamma2 induces apoptosis in cancer cells by activating the mitochondrial pathway. Inhibition of acetylcholinesterase activity by Coumamidine gamma2 is due to its ability to bind to the enzyme's active site, preventing the breakdown of acetylcholine. In Alzheimer's disease studies, Coumamidine gamma2 has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.

Biochemische Und Physiologische Effekte

Coumamidine gamma2 has several biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit acetylcholinesterase activity, and reduce the formation of amyloid beta plaques. In addition, Coumamidine gamma2 has been shown to have antioxidant properties and can scavenge free radicals, reducing oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

Coumamidine gamma2 has several advantages in laboratory experiments, including its ease of synthesis and purification, as well as its unique structure, which makes it an attractive candidate for various studies. However, Coumamidine gamma2 also has limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for Coumamidine gamma2 research, including its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, Coumamidine gamma2's ability to inhibit acetylcholinesterase activity makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. Further studies are needed to fully understand the potential of Coumamidine gamma2 in these applications.

Synthesemethoden

Coumamidine gamma2 can be synthesized using several methods, including the Knoevenagel condensation reaction, which involves the reaction between coumarin and malononitrile in the presence of a base. Another method involves the reaction between coumarin and ethyl cyanoacetate in the presence of a base. These methods result in the formation of Coumamidine gamma2, which can be purified using various techniques such as column chromatography.

Wissenschaftliche Forschungsanwendungen

Coumamidine gamma2 has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Coumamidine gamma2 has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In biochemistry, Coumamidine gamma2 has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. In pharmacology, Coumamidine gamma2 has been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease.

Eigenschaften

CAS-Nummer

121634-34-2

Produktname

Coumamidine gamma2

Molekularformel

C33H49N13O13

Molekulargewicht

835.8 g/mol

IUPAC-Name

(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-(3-amino-3-iminopropyl)prop-2-enamide

InChI

InChI=1S/C33H49N13O13/c1-12-19(25(49)23(41-29(36)37)28(56-12)57-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)44-32(52)46-26-22(43-31(39)51)24(48)16(11-54-26)58-27-21(42-30(38)50)20-15(10-55-27)59-33(53)45-20/h2-7,12,15-16,19-28,48-49H,8-11H2,1H3,(H3,34,35)(H,40,47)(H,45,53)(H4,36,37,41)(H3,38,42,50)(H3,39,43,51)(H2,44,46,52)/b7-4+/t12-,15-,16-,19-,20+,21-,22-,23-,24+,25+,26+,27+,28-/m1/s1

InChI-Schlüssel

XISLFTSSEBTNHP-GMIPSNDFSA-N

Isomerische SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N

SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N

Kanonische SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N

Synonyme

coumamidine gamma(2)
coumamidine gamma2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.